molecular formula C22H26N2O5S B3011576 Phenyl 4-((3-(phenylsulfonyl)propanamido)methyl)piperidine-1-carboxylate CAS No. 1235377-15-7

Phenyl 4-((3-(phenylsulfonyl)propanamido)methyl)piperidine-1-carboxylate

Cat. No.: B3011576
CAS No.: 1235377-15-7
M. Wt: 430.52
InChI Key: KODMVMIMKLCXNX-UHFFFAOYSA-N
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Description

Phenyl 4-((3-(phenylsulfonyl)propanamido)methyl)piperidine-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a phenylsulfonyl group, and a carboxylate ester. The presence of these functional groups contributes to its reactivity and potential utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((3-(phenylsulfonyl)propanamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via a sulfonylation reaction using phenylsulfonyl chloride and a base such as triethylamine.

    Amidation Reaction: The amido group is introduced through an amidation reaction between the sulfonylated intermediate and a suitable amine.

    Esterification: The final step involves the esterification of the carboxylic acid intermediate with phenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((3-(phenylsulfonyl)propanamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The amido group can be reduced to form amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Phenyl 4-((3-(phenylsulfonyl)propanamido)methyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Phenyl 4-((3-(phenylsulfonyl)propanamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The piperidine ring may also play a role in modulating the compound’s binding affinity and specificity. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Phenyl 4-((3-(phenylsulfonyl)propanamido)methyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:

    Phenyl 4-((3-(phenylsulfonyl)propanamido)methyl)piperidine-1-carboxamide: Similar structure but with an amide group instead of an ester.

    Phenyl 4-((3-(phenylsulfonyl)propanamido)methyl)piperidine-1-sulfonate: Similar structure but with a sulfonate group instead of a carboxylate.

    Phenyl 4-((3-(phenylsulfonyl)propanamido)methyl)piperidine-1-phosphate: Similar structure but with a phosphate group instead of a carboxylate.

Properties

IUPAC Name

phenyl 4-[[3-(benzenesulfonyl)propanoylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5S/c25-21(13-16-30(27,28)20-9-5-2-6-10-20)23-17-18-11-14-24(15-12-18)22(26)29-19-7-3-1-4-8-19/h1-10,18H,11-17H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODMVMIMKLCXNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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